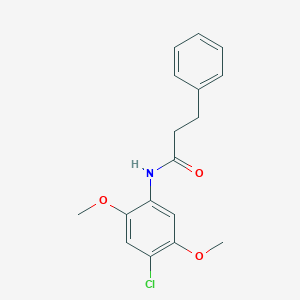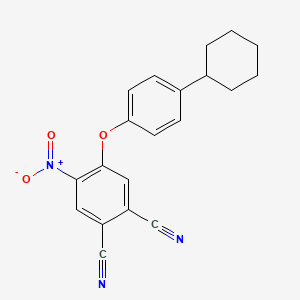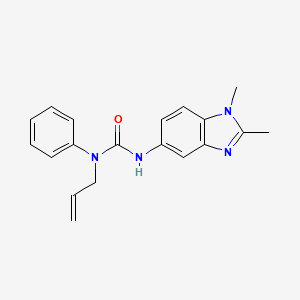
2-(acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, AETC, and is a member of the thiophene carboxamide family. In
Mécanisme D'action
The mechanism of action of AETC is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. AETC has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. AETC has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
AETC has been shown to have various biochemical and physiological effects. In cancer cells, AETC has been shown to induce apoptosis, cell cycle arrest, and autophagy. AETC has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, AETC has been shown to have anti-inflammatory effects in various cell types, including macrophages and microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AETC in lab experiments is its high potency and specificity. AETC has been shown to have a low IC50 value, which means that it can inhibit the growth of cancer cells at a very low concentration. AETC also has a high specificity for cancer cells, which means that it does not affect normal cells. However, one of the limitations of using AETC in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on AETC. One area of research is the development of AETC analogs that have improved solubility and pharmacokinetics. Another area of research is the investigation of the combination of AETC with other anticancer agents to enhance its therapeutic efficacy. In addition, further research is needed to elucidate the mechanism of action of AETC and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of AETC in humans.
Conclusion:
In conclusion, AETC is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. The synthesis of AETC involves a series of chemical reactions, and its mechanism of action is not fully understood. AETC has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for research on AETC, including the development of analogs, investigation of combination therapies, and clinical trials.
Méthodes De Synthèse
The synthesis of AETC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-ethylacetophenone, thiourea, and acetic anhydride. These materials are reacted in the presence of a catalyst, such as hydrochloric acid, to form AETC. The yield of the synthesis process can be increased by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
AETC has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. AETC has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis, cell cycle arrest, and autophagy. AETC has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. AETC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-acetamido-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-5-7-12(8-6-11)13-9(2)21-16(18-10(3)19)14(13)15(17)20/h5-8H,4H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLADHDYODVPQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)


![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)
